2,3,5,8-Tetrachloroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,8-Tetrachloroquinoxaline is a chlorinated derivative of quinoxaline, a heterocyclic aromatic organic compound Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,8-Tetrachloroquinoxaline typically involves the condensation of 2,3,5,8-tetrachloro-1,4-benzoquinone with o-phenylenediamine. This reaction is usually carried out in the presence of a catalyst such as titanium silicate-1 (TS-1) in methanol at room temperature . The reaction can be scaled up to industrial levels, and the catalyst is recyclable, making the process efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5,8-Tetrachloroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoxalines.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.
Major Products
Scientific Research Applications
2,3,5,8-Tetrachloroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors for electronic devices
Mechanism of Action
The mechanism of action of 2,3,5,8-Tetrachloroquinoxaline involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrachloroquinoxaline: Another chlorinated quinoxaline with similar chemical properties but different substitution patterns.
2,3-Dichloroquinoxaline: A less chlorinated derivative with distinct reactivity and applications.
Quinoxaline: The parent compound with no chlorine substitutions, used widely in various fields.
Uniqueness
2,3,5,8-Tetrachloroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2, 3, 5, and 8 enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C8H2Cl4N2 |
---|---|
Molecular Weight |
267.9 g/mol |
IUPAC Name |
2,3,5,8-tetrachloroquinoxaline |
InChI |
InChI=1S/C8H2Cl4N2/c9-3-1-2-4(10)6-5(3)13-7(11)8(12)14-6/h1-2H |
InChI Key |
MVSATHRMTOEVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(C(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.